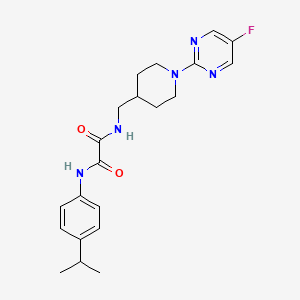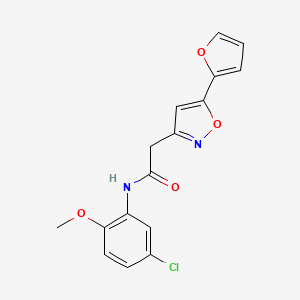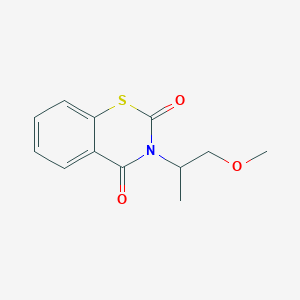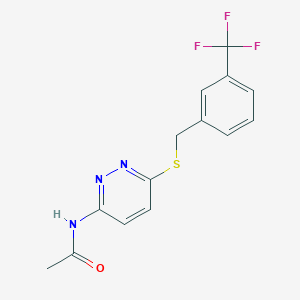
N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide” is a chemical compound with the molecular formula C14H12F3N3OS and a molecular weight of 327.33. It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, such as “this compound”, is a significant area of research in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group and a pyridine moiety, which are key structural motifs in many active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis
The chemical reactions involving “this compound” and other TFMP derivatives are an important area of study. The unique physicochemical properties of the fluorine atom and the pyridine moiety in these compounds contribute to their biological activities .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 327.33. The physical and chemical properties of this compound and other TFMP derivatives are influenced by the presence of the trifluoromethyl group and the pyridine moiety .Scientific Research Applications
Pharmacological Activity and Drug Design
Inhibition of PI3Kα and mTOR
Compounds structurally related to N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, have shown potent inhibition of PI3Kα and mTOR, which are crucial targets for cancer therapy. These inhibitors demonstrate significant efficacy in vitro and in vivo, highlighting the potential of similar compounds in cancer treatment strategies (Stec et al., 2011).
Antimicrobial Activity
Research involving the synthesis and evaluation of novel sulphonamide derivatives, including those related to the compound , has shown good antimicrobial activity. This suggests that this compound and its analogs could be explored for their potential use as antimicrobial agents, offering new avenues for treating various bacterial infections (Fahim & Ismael, 2019).
Drug Discovery and Development
Cardiotonic Agents
Derivatives of pyridazinone, akin to the chemical structure , have been investigated for their positive inotropic effects in cardiovascular disease models. These studies underscore the potential of such compounds in the development of new cardiotonic agents that could improve heart function and treat heart failure conditions (Robertson et al., 1986).
Molecular Docking and Computational Studies
Antioxidant and Antimicrobial Properties
Synthesized compounds, including pyridine and fused pyridine derivatives, have been subjected to in silico molecular docking screenings towards various target proteins, revealing moderate to good binding energies. This computational approach provides a foundation for predicting the biological activities of similar compounds, including their potential antioxidant and antimicrobial properties, which could be beneficial in the development of new therapeutic agents (Flefel et al., 2018).
Mechanism of Action
The mechanism of action of “N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide” and other TFMP derivatives is thought to be related to the unique physicochemical properties of the fluorine atom and the pyridine moiety. These characteristics contribute to the biological activities of these compounds .
Future Directions
The future research directions for “N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide” and other TFMP derivatives are promising. Given their unique physicochemical properties and biological activities, it is expected that many novel applications of TFMP will be discovered in the future .
Properties
IUPAC Name |
N-[6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3OS/c1-9(21)18-12-5-6-13(20-19-12)22-8-10-3-2-4-11(7-10)14(15,16)17/h2-7H,8H2,1H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXBMNJSKCJYGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
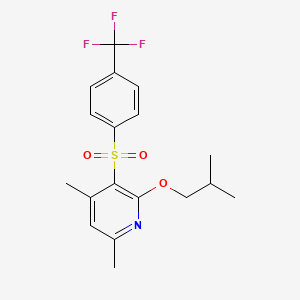
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2385370.png)
![(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2385371.png)
![Ethyl 5-(3,4-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate](/img/structure/B2385373.png)
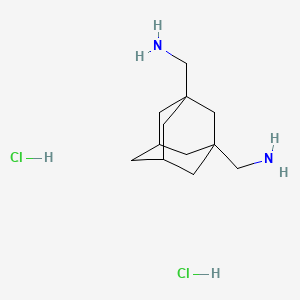
![1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B2385378.png)


![10-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2385381.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2385383.png)
